

crystal structure of 4-(Phenylethynyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Phenylethynyl)benzoic acid

Cat. No.: B1587416

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **4-(Phenylethynyl)benzoic Acid**

Foreword: A Structural Perspective on Function

To the researchers, scientists, and drug development professionals who rely on a molecule's solid-state architecture to unlock its potential, this guide offers a comprehensive examination of **4-(Phenylethynyl)benzoic acid** (PEBA). This molecule, situated at the intersection of materials science and biotechnology, presents a fascinating case study in crystal engineering. Its rigid, linear geometry, conferred by the phenylethynyl linker, combined with the powerful hydrogen-bonding capability of the carboxylic acid, dictates a highly predictable yet elegant supramolecular assembly. In this whitepaper, we move beyond a simple recitation of data. We will explore the causal relationships between molecular structure and crystal packing, detail the self-validating experimental protocols required for its characterization, and ground our analysis in the foundational principles of physical organic chemistry. Our objective is to provide not just a static picture of a crystal lattice, but a dynamic understanding of the forces that govern its formation and, by extension, its function.

Molecular Identity and Physicochemical Properties

4-(Phenylethynyl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to a phenyl group through an ethynyl (carbon-carbon triple bond) spacer. This structure results in a rigid, rod-like molecule with distinct functional ends: the hydrophilic, hydrogen-bonding carboxylic acid and the hydrophobic, aromatic phenylethynyl tail. These characteristics are fundamental to its behavior in both solution and the solid state.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₂	[1]
Molecular Weight	222.24 g/mol	[1]
IUPAC Name	4-(phenylethynyl)benzoic acid	[2]
CAS Number	25739-23-5	[1]
Physical Form	Solid	[2]
InChI Key	OGZUGPOTBGMCLE-UHFFFAOYSA-N	[2]
Purity	Typically ≥97%	[2]
Storage Temperature	2-8°C, sealed in dry conditions	[2]

Synthesis and Single-Crystal Cultivation

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The causality behind our choice of synthesis—the Sonogashira coupling—is its high efficiency and functional group tolerance for forming C(sp²)-C(sp) bonds. For crystallization, slow evaporation is selected for its ability to maintain near-equilibrium conditions, allowing for the growth of well-ordered, diffraction-quality crystals.

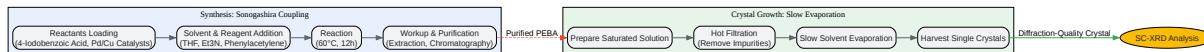
Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the authoritative method for synthesizing aryl alkynes. It involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodobenzoic acid) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol:

- Inert Atmosphere:** A 250 mL Schlenk flask is charged with 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The flask is sealed, evacuated, and backfilled with dry argon three times to ensure an inert atmosphere.

- Solvent and Reagent Addition: Anhydrous triethylamine (4.0 eq) and anhydrous tetrahydrofuran (THF) are added via syringe. The mixture is stirred to achieve dissolution.
- Alkyne Addition: Phenylacetylene (1.2 eq) is added dropwise to the stirring solution at room temperature.
- Reaction: The reaction mixture is heated to 60°C and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, followed by brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield **4-(phenylethynyl)benzoic acid** as a solid.


Single-Crystal Growth by Slow Evaporation

The goal of this protocol is to grow crystals of sufficient size and quality for single-crystal X-ray diffraction. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

Experimental Protocol:

- Solvent Selection: Prepare saturated solutions of purified PEBA in various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixture) in small vials.
- Dissolution: Gently warm the vials to ensure complete dissolution of the solid.
- Filtration: Filter the warm, saturated solutions through a syringe filter (0.22 μm) into clean vials to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: Cover the vials with parafilm and puncture 2-3 small holes with a needle. Place the vials in a vibration-free environment at a constant temperature.
- Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Once crystals of suitable size (~0.1-0.3 mm) are observed, they are carefully

harvested from the mother liquor using a nylon loop.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to single-crystal analysis.

Core Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for **4-(phenylethynyl)benzoic acid** is not available at the time of this writing, we can construct a highly reliable model based on the foundational principles of supramolecular chemistry and extensive data from analogous benzoic acid derivatives.^[3]

The Centrosymmetric Carboxylic Acid Dimer: The Primary Synthon

The most dominant and predictable intermolecular interaction in the crystal structures of nearly all carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H \cdots O hydrogen bonds.^[3] This interaction is exceptionally stable and is described by the graph set notation R²₂(8), indicating a ring motif formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.

Trustworthiness of the Model: This dimer motif is a self-validating system. The geometric constraints of the sp² hybridized carbonyl oxygen and hydroxyl group, combined with the electrostatic complementarity, make this the most energetically favorable pairing. We can confidently predict its formation as the primary building block, or "supramolecular synthon," of the PEBA crystal lattice.

Caption: The predictable R²₂(8) hydrogen-bonded dimer motif.

Secondary Interactions: π -Stacking and Lattice Stabilization

Once the primary dimer synthon is formed, the overall crystal packing is dictated by weaker, non-covalent interactions involving the aromatic framework. The extended π -system of the phenylethynyl group is crucial for this.

- π - π Stacking: The planar phenyl rings of adjacent PEBA dimers are expected to stack upon one another to maximize favorable quadrupole interactions. This is a common feature in crystals of aromatic compounds.^[4] These interactions can be parallel-displaced or T-shaped (edge-to-face), with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.
- C–H \cdots π Interactions: The electron-rich π -cloud of the phenyl and ethynyl groups can act as a weak hydrogen bond acceptor for C–H donors from neighboring molecules, further knitting the lattice together.^[4]

The interplay between these weaker forces and the dominant hydrogen bonding will determine the final crystal packing and can give rise to polymorphism.

Predicted Crystallographic Parameters

Based on analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for a common polymorphic form of PEBA can be hypothesized.

Parameter	Predicted Value/Type	Rationale
Crystal System	Monoclinic or Triclinic	Common for organic molecules with low symmetry.
Space Group	P2 ₁ /c or P-1	Centrosymmetric space groups accommodate the predicted acid dimer.
Molecules per Unit Cell (Z)	2 or 4	Consistent with common packing arrangements of dimers.
O-H···O Bond Distance	2.60 - 2.70 Å	Characteristic distance for carboxylic acid dimers. ^[3]
π-Stacking Distance	3.4 - 3.8 Å	Typical range for parallel-displaced π-stacking. ^{[4][5]}

The Potential for Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct forms with different unit cells, is a critical consideration in drug development and materials science.^[6] For PEBA, polymorphism would likely arise from different arrangements of the fundamental hydrogen-bonded dimers. For instance, dimers could pack in a "herringbone" pattern in one polymorph and a co-planar "ribbon" or "sheet" motif in another, driven by subtle differences in the optimization of π-stacking and C-H···π interactions. Each polymorph would possess unique physical properties, such as solubility, melting point, and stability, making polymorphic screening an essential step in its full characterization.

Significance and Applications

The crystal structure of PEBA directly influences its macroscopic properties and applications.

- Agrochemicals: PEBA has been identified as a highly effective chemical pruning agent for horticultural plants, capable of suppressing lateral bud growth at micromolar concentrations.^[7] Its solid-state stability, dictated by the strong intermolecular forces in its crystal lattice, is crucial for formulation, storage, and controlled release.

- Materials Science: The rigid, conjugated structure of PEBA makes it and its derivatives valuable building blocks for liquid crystals and fluorescent sensors.^[8] The precise orientation of molecules in the crystal, governed by the interactions described herein, is a model for the desired molecular alignment in liquid crystalline phases.
- Pharmaceutical Research: PEBA is a known reagent in the synthesis of agonists for GPR54, a receptor implicated in the regulation of testosterone.^[1] Understanding its solid-form behavior is essential for ensuring consistency and purity in multi-step synthetic pathways.

Conclusion

The crystal structure of **4-(phenylethynyl)benzoic acid** is governed by a clear hierarchy of intermolecular forces. The overwhelmingly favored O-H \cdots O hydrogen bond reliably directs the formation of centrosymmetric dimers, which serve as the primary supramolecular building blocks. The subsequent packing of these dimers is stabilized by a network of weaker π - π stacking and C-H \cdots π interactions involving the extensive aromatic system. This detailed structural understanding, built upon authoritative principles of crystal engineering, provides a robust framework for controlling the solid-state properties of PEBA and for rationally designing new materials and applications based on its unique molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. 4-(Phenylethynyl)benzoic acid | 25739-23-5 [sigmaaldrich.com]
- 3. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]

- 7. π - π Stacking Interaction of Metal Phenoxy Radical Complexes - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [crystal structure of 4-(Phenylethynyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587416#crystal-structure-of-4-phenylethynyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com